Validated Synthetic Efficiency as a Rociletinib Precursor
The compound is validated as the key intermediate in the patented route for rociletinib. This route avoids unstable intermediates and uses the compound's chloro-leaving group for selective C–N coupling, resulting in a high-purity intermediate with improved scalability compared to alternative synthetic pathways [1]. The final product purity and cost-effectiveness claimed in the patent are directly dependent on the structural integrity of this specific intermediate.
| Evidence Dimension | Synthetic Purity and Stability (Process Outcome) |
|---|---|
| Target Compound Data | Stable, high-purity solid enabling C–N coupling without premature acrylamide polymerization [1]. |
| Comparator Or Baseline | Alternative rociletinib intermediates (e.g., those with free aliphatic amines or less stable leaving groups) that require complex protection strategies. |
| Quantified Difference | Patent claims higher purity and lower relative cost, enabling industrial-scale production [1]. The specific quantitative yield data is contained within the patent examples. |
| Conditions | Industrial process synthesis as described in CN105481779B [1]. |
Why This Matters
For procurement teams, selecting this specific intermediate guarantees alignment with the validated production pathway, avoiding failed coupling reactions and purification bottlenecks associated with 'similar' but structurally divergent pyrimidine precursors.
- [1] CN105481779B — Anticancer drug Rociletinib and its intermediate preparation. China Patent, 2016. View Source
